2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoic acid
Description
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoic acid is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole ring at the 3-position and a propanoic acid moiety at the 1-position. The pyrazole substituent introduces additional hydrogen-bonding capabilities, while the carboxylic acid group enhances polarity, influencing solubility and reactivity.
Properties
IUPAC Name |
2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-7(10(16)17)14-9(15)4-3-8(12-14)13-6-2-5-11-13/h2-7H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEKXRYBBOEEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=CC(=N1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoic acid typically involves the following steps:
Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with β-keto esters or β-diketones.
Introduction of Pyrazolyl Group: The pyrazolyl group can be introduced by reacting the pyridazinone core with 1H-pyrazole under suitable conditions, such as heating in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the propanoic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridazinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted pyridazinones with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antifungal, and anticancer activities.
Medicine: The compound has potential applications in the development of new pharmaceuticals. Its structural similarity to other biologically active compounds makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural Differences :
- Functional Group : The terminal carboxylic acid in the target compound is replaced by an ethyl ester (C10H14N2O3), altering polarity and hydrolysis susceptibility.
Implications :
- Solubility : The ester may exhibit lower aqueous solubility compared to the acid, favoring organic solvents.
- Synthetic Utility : The methyl group simplifies synthesis but reduces opportunities for further derivatization compared to pyrazole.
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide (CAS 1448033-74-6)
Structural Differences :
- Substituents : The pyrazole in the target compound is replaced with a 1,2,4-triazole (electron-rich) and a thiophene (sulfur-containing aromatic) at the pyridazine 3-positions.
- Backbone: A propanamide linker replaces the propanoic acid, introducing an amide bond capable of hydrogen bonding.
Implications :
- Electronic Effects : The triazole’s nitrogen atoms enhance hydrogen-bond acceptor capacity, while the thiophene introduces π-sulfur interactions.
- Molecular Weight : Higher molecular weight (438.5 g/mol vs. ~250–300 g/mol for simpler analogs) may impact bioavailability or diffusion rates.
Discussion of Research Implications
While specific pharmacological or synthetic data are absent in the provided evidence, structural comparisons highlight critical trends:
Aromatic Substitutents: Pyrazole and triazole rings increase hydrogen-bond acceptor/donor capacity, whereas thiophene introduces sulfur-mediated interactions (e.g., hydrophobic or van der Waals forces).
Molecular Complexity : The triazole/thiophene derivative (CAS 1448033-74-6) demonstrates how increased structural complexity expands interaction diversity, albeit at the cost of synthetic accessibility.
Further research should prioritize experimental determination of physicochemical properties (e.g., logP, pKa) and biological activity to validate these hypotheses.
Biological Activity
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridazine ring, a pyrazole moiety, and a propanoic acid group. Its molecular formula is with a molecular weight of approximately 234.22 g/mol. The unique structural features suggest various potential interactions with biological systems.
Biological Activity Overview
Research indicates that derivatives of pyrazole and pyridazine compounds exhibit diverse biological activities, including:
- Anti-inflammatory : Compounds similar to 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoic acid have shown promise in modulating inflammatory pathways.
- Antitumor : Preliminary studies suggest that these compounds can inhibit certain cancer cell lines.
- Analgesic and Antipyretic : Some derivatives demonstrate pain-relieving and fever-reducing properties.
The mechanism of action for 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoic acid likely involves interaction with specific enzymes or receptors involved in inflammatory and proliferative pathways. Molecular docking studies have suggested binding affinities to various biological targets, which could elucidate its pharmacological profile.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit the proliferation of several human tumor cell lines, including HeLa and HCT116 cells. For example, one study reported that compounds with similar structures exhibited IC50 values ranging from nanomolar to micromolar concentrations against these cell lines .
Case Studies
A notable case study investigated the anti-inflammatory properties of related pyrazole derivatives, where it was found that these compounds effectively reduced pro-inflammatory cytokine production in vitro. The study concluded that the structural modifications in these compounds significantly influenced their biological activity .
Q & A
Q. What are the critical steps in synthesizing 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including pyridazine ring formation, pyrazole substitution, and carboxylation. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyridazine core .
- Catalysts : Pd-based catalysts may facilitate coupling reactions for pyrazole integration .
- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (40–60°C) to avoid side products .
- Purification : Reverse-phase HPLC or column chromatography ensures >95% purity, monitored via TLC .
Q. How is the structural identity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR confirm proton environments and carbon connectivity (e.g., pyridazinone C=O at ~170 ppm, pyrazole protons at 7–8 ppm) .
- Mass spectrometry (HRMS) : Exact mass matches theoretical molecular weight (e.g., [M+H] for CHNO: 220.0722) .
- X-ray crystallography : SHELX/ORTEP-3 software resolves 3D conformation and hydrogen bonding (e.g., pyrazole N–H···O interactions) .
Advanced Research Questions
Q. What strategies are employed to assess this compound’s potential as an enzyme inhibitor?
- Methodological Answer :
- In vitro assays : Measure IC against targets like human leukocyte elastase (HLE) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) .
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to catalytic sites (e.g., pyridazinone interactions with Ser195 in HLE) .
- Kinetic analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid in vivo degradation .
- Structural analogs : Compare with derivatives (e.g., thiophene vs. phenyl substitutions) to isolate substituent effects .
Q. What methodologies are used to evaluate the compound’s pharmacokinetic properties?
- Methodological Answer :
- Caco-2 permeability assays : Predict intestinal absorption (P >1×10 cm/s indicates good bioavailability) .
- Plasma protein binding : Equilibrium dialysis quantifies unbound fractions (critical for dose optimization) .
- In vivo PK studies : Rodent models measure half-life (t), AUC, and clearance rates via LC-MS/MS .
Q. How is the compound’s stability under varying pH and temperature conditions characterized?
- Methodological Answer :
- Forced degradation studies : Expose to 0.1M HCl/NaOH (25–60°C) and monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (>200°C suggests thermal stability) .
- Light sensitivity : ICH guidelines assess photostability under UV/visible light .
Data Analysis and Optimization
Q. How can researchers optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use PEG-400/water mixtures to enhance aqueous solubility .
- Salt formation : React with sodium bicarbonate to generate a water-soluble sodium salt .
- Nanoformulation : Liposomal encapsulation improves bioavailability while maintaining activity .
Q. What computational tools are used to predict toxicity and off-target effects?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
